molecular formula C16H14N2O4 B15190090 10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid CAS No. 109790-31-0

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid

Cat. No.: B15190090
CAS No.: 109790-31-0
M. Wt: 298.29 g/mol
InChI Key: DWQDXVLJGKJWSZ-UHFFFAOYSA-N
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Description

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound is of significant interest due to its unique structural features and potential pharmacological activities. Dibenzo[b,f][1,4]oxazepine derivatives are known for their diverse biological activities, including antidepressant, analgesic, and calcium channel antagonist properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves multiple steps, typically starting with the formation of the dibenzo[b,f][1,4]oxazepine core. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines .

Industrial Production Methods

Industrial production of this compound may involve microwave-induced reactions to enhance reaction rates and yields. For example, substituted 2-chlorobenzaldehydes can react with substituted 2-aminophenols in a microwave oven under basic conditions to form the desired dibenzo[b,f][1,4]oxazepine derivatives . This method is attractive due to its simplicity and short reaction times.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid has various scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other isomers

Properties

CAS No.

109790-31-0

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

2-(8-amino-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid

InChI

InChI=1S/C16H14N2O4/c1-8(16(20)21)9-2-4-14-12(6-9)18-15(19)11-7-10(17)3-5-13(11)22-14/h2-8H,17H2,1H3,(H,18,19)(H,20,21)

InChI Key

DWQDXVLJGKJWSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2)C(=O)O

Origin of Product

United States

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